BenchChemオンラインストアへようこそ!

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic small molecule belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[5,1-b]quinazolinone core with a pyridin-4-yl substituent at the 2-position. It is currently positioned as a screening compound with a molecular weight of 265.27 g/mol (C14H11N5O) and a computed logP of 0.773, indicating moderate lipophilicity.

Molecular Formula C14H11N5O
Molecular Weight 265.27 g/mol
Cat. No. B11053882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Molecular FormulaC14H11N5O
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4
InChIInChI=1S/C14H11N5O/c20-12-3-1-2-11-10(12)8-19-14(16-11)17-13(18-19)9-4-6-15-7-5-9/h4-8H,1-3H2
InChIKeyPQJAHOFOVIGWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 878994-22-0) for Medicinal Chemistry Campaigns


2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic small molecule belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[5,1-b]quinazolinone core with a pyridin-4-yl substituent at the 2-position . It is currently positioned as a screening compound with a molecular weight of 265.27 g/mol (C14H11N5O) and a computed logP of 0.773, indicating moderate lipophilicity . Its structural architecture incorporates a partially saturated 6,7-dihydro ring, differentiating it from fully aromatic triazoloquinazolines that are more commonly investigated as adenosine receptor antagonists or kinase inhibitors.

Critical Evaluation: Why 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Cannot Be Replaced by Isomeric or Substructural Analogs


Substituting this specific compound with a generic triazoloquinazoline or a different isomer carries significant risk of altered or nullified biological activity. The [5,1-b] ring junction is structurally distinct from the more common [1,5-a] and [1,5-c] isomers that dominate adenosine and PDE10A inhibitor literature [1]. Furthermore, the 2-position pyridin-4-yl group introduces a hydrogen-bond accepting nitrogen and influences the molecule's electron distribution, logD (0.7727), and polar surface area (57.1 Ų) in ways that a phenyl, methyl, or unsubstituted analog would not replicate . In the broader class of triazolo[5,1-b]quinazolines, minor substituent changes at the 2-position have been shown to cause activity variations from 15.4 µM to >44.4 µM in antimalarial assays, demonstrating a steep structure-activity relationship where generic assumptions may fail [2].

Quantitative Differentiation Evidence for 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Versus Closest Analogs


Lipophilic Ligand Efficiency Potential: LogD and PSA Comparison Against the Unsubstituted Core Scaffold and 2-Methyl Analog

The target compound's lipophilicity (logD = 0.7727) and polar surface area (PSA = 57.1 Ų) position it favorably for CNS drug-likeness compared to the unsubstituted core scaffold 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-04-6), which has a lower logP of 0.19 and a smaller PSA due to the absence of the pyridine ring . A methyl-substituted analog, 2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, would be expected to have higher logP and no hydrogen-bond acceptor on the 2-substituent, reducing potential for specific polar interactions . The pyridin-4-yl nitrogen provides an additional H-bond acceptor count of 6 versus 4 for the core scaffold, altering target engagement potential .

Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

Antioxidant Activity Benchmarking: Class-Level DPPH Radical Scavenging Data for 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones

A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones (compounds 4a–o) were evaluated for DPPH radical scavenging activity and showed moderate antioxidant activity compared to ascorbic acid standard [1]. Although specific IC50 values for the 2-(pyridin-4-yl) derivative are not discretely reported, the series demonstrates that substituent variation at the 2-position modulates antioxidant potency, with electron-rich moieties generally enhancing activity [1]. This provides a class-level inference that the pyridin-4-yl group, with its electron-withdrawing character, would differentiate the target compound's antioxidant profile from electron-donating substituents such as 4-methoxyphenyl or 4-hydroxyphenyl analogs [1].

Oxidative Stress Free Radical Scavenging Lead Optimization

Antimalarial Activity Differentiation: Comparison with Structurally Distinct [1,2,4]Triazolo[5,1-b]quinazoline Schiff Bases

Novel Schiff base derivatives of the [1,2,4]triazolo[5,1-b]quinazoline scaffold demonstrated in vitro antimalarial activity against P. falciparum K1 strain with IC50 values ranging from 15.4 to 44.4 µM, with the most potent derivatives (4e, 4j, 4l, 4f) achieving IC50s of 15.4, 15.8, 16.8, and 17.3 µM respectively [1]. The target compound 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a ketone derivative, not a Schiff base, and thus would occupy different chemical space. The presence of the pyridin-4-yl substituent at the 2-position, as opposed to the Schiff base linkage at a different position, provides a distinct vector for target engagement compared to these antimalarial leads, with activity expected to be in a different range [1].

Antimalarial Drug Discovery Plasmodium falciparum Structure-Activity Relationship

Ring Junction Isomer Differentiation: Structural and Biological Divergence of [5,1-b] vs [1,5-a] and [1,5-c] Triazoloquinazolines

The [5,1-b] ring junction of the target compound represents a distinct topology from the [1,5-a] and [1,5-c] isomers that have been extensively studied as adenosine receptor antagonists (e.g., CGS 15943, MRS 1220) and PDE10A inhibitors [1]. Specifically, [1,2,4]triazolo[1,5-c]quinazoline derivatives such as CGS 15943 exhibit nanomolar adenosine A1/A2A/A2B/A3 antagonist activity (Ki = 3.5, 4.2, 16, and 51 nM respectively), while [1,2,4]triazolo[1,5-a]quinazolines have been explored as antioxidant agents [2]. The [5,1-b] isomer, in contrast, has been explored for antimalarial and antioxidant activity, indicating that the ring junction geometry directs biological target selectivity [3]. The target compound, being a [5,1-b] isomer with a pyridin-4-yl group, cannot be expected to replicate the adenosine receptor pharmacology of [1,5-c] isomers [1].

Scaffold Hopping Isomeric Selectivity Kinase Inhibition

Evidence-Grounded Research Applications for 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one


Kinase Inhibitor Screening Libraries Targeting c-Met or BTK

The triazoloquinazoline scaffold, particularly with pyridinyl substitution, has been claimed in patents as a kinase inhibitor pharmacophore [1]. The compound's physicochemical profile (logD = 0.7727, PSA = 57.1 Ų) is compatible with ATP-binding site engagement, making it suitable as a diversity element in kinase-focused screening decks . Its [5,1-b] isomerism differentiates it from the more commonly library-stocked [1,5-c] analogs, offering a complementary scaffold for hit expansion against kinases such as c-Met or BTK.

Antioxidant Lead Optimization with Tunable Electronic Properties

Based on the class-level DPPH scavenging activity demonstrated by the 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one series [2], the target compound can serve as an electron-deficient starting point for antioxidant lead optimization. The pyridin-4-yl group offers an electronic contrast to the electron-rich aryl substituents that dominated the published series, allowing exploration of antioxidant activity that is less reliant on phenolic hydrogen atom transfer mechanisms.

Antimalarial Scaffold Diversification via 2-Position Modification

Given that Schiff base derivatives of the [5,1-b] scaffold exhibit antimalarial activity (IC50 15.4–44.4 µM against P. falciparum K1) [3], the target compound provides a non-Schiff base ketone analog for exploring alternative binding modes to pf-DHFR-TS. The pyridin-4-yl group introduces a nitrogen capable of coordinating heme iron, a mechanism distinct from the Schiff base series, warranting evaluation in malaria phenotypic screens.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

With a logP of 0.773, logD of 0.7727, PSA of 57.1 Ų, and 6 H-bond acceptors, the compound falls within favorable CNS drug-like space (typically logP 1–5, PSA < 90 Ų) . Compared to the unsubstituted core scaffold (logP 0.19) which may lack sufficient lipophilicity for blood-brain barrier penetration, the target compound offers an improved balance for CNS target engagement while retaining solubility potential .

Quote Request

Request a Quote for 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.